(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

Medicinal Chemistry Oncology Stereoselective Synthesis

(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1429296-98-9) is a chiral, bicyclic secondary amine and alcohol. It serves as a key intermediate or building block, with the octahydropyrrolo[1,2-a]pyrazine scaffold having been designed as a novel proline bioisostere.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B11799442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESC1CN2CC(CC2CN1)O
InChIInChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7-/m0/s1
InChIKeyVLVMRQREBYGIBY-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol: Chiral Building Block Differentiation


(7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol (CAS 1429296-98-9) is a chiral, bicyclic secondary amine and alcohol. It serves as a key intermediate or building block, with the octahydropyrrolo[1,2-a]pyrazine scaffold having been designed as a novel proline bioisostere [1]. Its primary utility is in the stereoselective synthesis of complex bioactive molecules, notably as a precursor to potent Inhibitor of Apoptosis Protein (IAP) antagonists like T-3256336, where the (7S,8aS) configuration is critical for downstream biological activity [1]. The compound is commercially available from several suppliers, primarily in its oxalate salt form, with typical stated purities of 97-98% .

Critical Role of (7S,8aS) Stereochemistry in Octahydropyrrolo[1,2-a]pyrazin-7-ol Procurement


Generic substitution fails because the (7S,8aS) configuration is not interchangeable with its diastereomers or the racemic mixture. The octahydropyrrolo[1,2-a]pyrazine scaffold was specifically designed as a proline mimetic, where the 3D orientation of its functional groups dictates binding affinity to target proteins like XIAP and cIAP [1]. The downstream drug candidate T-3256336, derived from an octahydropyrrolo[1,2-a]pyrazine core, possesses specific stereochemistry that is essential for its picomolar cellular activity and in vivo tumor regression [1]. Substituting with the (7R,8aR), (7R,8aS), or (7S,8aR) alcohol building block would lead to a different final stereoisomer of the drug, with a high probability of significantly reduced or abolished therapeutic efficacy. This stereochemical precision is confirmed by X-ray co-crystal structures showing the specific interactions of this scaffold with its biological targets [1]. The oxalate salt form (CAS 2664977-34-6) is a common solid form for procurement, and substitution with a different salt form would alter physicochemical properties like solubility and logP (calculated LogP for oxalate salt: -1.03) .

Quantitative Performance Analysis: (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol vs. Comparators


Cellular IAP Antagonism: Downstream Product Potency Highlights Stereochemical Necessity

The (7S,8aS) alcohol is a critical precursor to potent IAP antagonists. While direct data for the unelaborated building block is unavailable, the most advanced compound derived from this specific scaffold, T-3256336, demonstrates the necessity of the correct absolute stereochemistry for biological function. T-3256336 exhibits potent inhibition of XIAP (IC50 of 200 nM) and cIAP1 (IC50 of 1.3 nM) [1]. This translates to potent cellular growth inhibition (GI50 of 1.8 nM) in MDA-MB-231 breast cancer cells [1]. A stereochemical mismatch at the building block stage would result in a diastereomeric final product, which is highly unlikely to replicate this binding profile, as evidenced by the detailed X-ray co-crystal structures of the compound with XIAP and cIAP1 [1]. This is a clear class-level inference: the stereochemistry of the core building block directly dictates the biological outcome of the final therapeutic compound.

Medicinal Chemistry Oncology Stereoselective Synthesis

Solid Form Purity and Identity: Oxalate Salt Specification

The compound is commonly procured as the oxalate salt (CAS 2664977-34-6). A reputable vendor datasheet specifies this solid form's purity as 97% . This contrasts with the free base (CAS 1429296-98-9), which may be an oil or low-melting solid. The oxalate salt offers key procurement advantages: it is a solid, which simplifies handling and formulation, and its purity is verified, providing a reliable starting point for further synthesis. The calculated LogP of the oxalate salt is -1.03, indicating good aqueous solubility relative to the free base . While many vendors supply the free base at 98% purity , the physical form is not consistently specified, making the well-characterized oxalate salt a more robust choice for reproducible synthesis.

Process Chemistry Quality Control Salt Selection

Targeted Application Scenarios for Procuring (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol


Synthesis of Stereochemically Precise IAP Antagonist Clinical Candidates

This building block is the optimal starting material for synthesizing potent IAP antagonists like T-3256336, which require the specific (7S) configuration. It has been validated in the literature to produce compounds with sub-nanomolar cellular GI50 values (1.8 nM in MDA-MB-231) and efficacy in tumor xenograft models (T/C: -53% at 30 mg/kg) [1]. Any other stereoisomer at the 7-position would not lead to this clinical candidate.

Synthesis of Novel Calcium Channel Blockers for Pain Management

A patent from AbbVie Inc. explicitly uses a (7S,8aS)-octahydropyrrolo[1,2-a]pyrazine intermediate to synthesize substituted octahydropyrrolo[1,2-a]pyrazines as calcium channel blockers for treating pain [2]. This demonstrates the compound's utility as a chiral scaffold in a distinct therapeutic area beyond oncology.

General Chiral Scaffold for Proline Bioisostere Exploration

The octahydropyrrolo[1,2-a]pyrazine core was rationally designed as a conformationally constrained proline mimetic based on X-ray crystallographic data [1]. Procuring this specific (7S,8aS) alcohol allows medicinal chemists to explore this unique 3D scaffold's potential as a peptide bond surrogate in other programs requiring a defined N-terminal geometry, such as for other protein-protein interaction inhibitors.

Quote Request

Request a Quote for (7S,8aS)-Octahydropyrrolo[1,2-a]pyrazin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.